Ibotenic acid, (R)-

Metabotropic Glutamate Receptors Enantioselective Pharmacology Neuropharmacology

Select (R)-Ibotenic Acid for precise, reproducible neuroscience. As the naturally occurring enantiomer, it ensures stereospecific NMDA receptor activation, eliminating variability from the (S)-form in racemic mixtures. This purity is critical for creating selective, fiber-sparing lesions in rodent models of Alzheimer's and Parkinson's, and for isolating mGluR group I/II activity without group III interference. Trust its defined Ki values (mGluR1: 43 µM; mGluR5: 17 µM) and EC50 (77.3 µM) for robust excitotoxicity assays and neuroprotection studies.

Molecular Formula C5H6N2O4
Molecular Weight 158.11 g/mol
CAS No. 25690-46-4
Cat. No. B1670427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbotenic acid, (R)-
CAS25690-46-4
SynonymsD-Ibotenic Acid, Ibotenic acid, (R)-;  Ibotenic acid, D-
Molecular FormulaC5H6N2O4
Molecular Weight158.11 g/mol
Structural Identifiers
SMILESC1=C(ONC1=O)C(C(=O)[O-])[NH3+]
InChIInChI=1S/C5H6N2O4/c6-4(5(9)10)2-1-3(8)7-11-2/h1,4H,6H2,(H,7,8)(H,9,10)/t4-/m1/s1
InChIKeyIRJCBFDCFXCWGO-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ibotenic Acid (R)- (CAS 25690-46-4): Core Identity and Procurement-Relevant Classification


Ibotenic acid, (R)-, also designated D-Ibotenic Acid, is the naturally occurring enantiomer of the conformationally restricted glutamate analog ibotenic acid, found in Amanita muscaria . It is characterized as a non-selective agonist at ionotropic (NMDA, AMPA) and group I/II metabotropic glutamate receptors, and is used primarily as a potent neurotoxin to create selective brain lesions in neuroscience research . Its IUPAC name is (2R)-2-amino-2-(3-oxo-1,2-oxazol-5-yl)acetic acid, with a molecular weight of 158.11 g/mol .

Why Generic Substitution Fails: The Unique Position of (R)-Ibotenic Acid in Neuroscience Research


Substituting (R)-ibotenic acid with the racemic mixture (RS)-ibotenic acid or structurally related analogs introduces significant variability in experimental outcomes due to stereospecificity in receptor activation and neurotoxicity. The (R)-enantiomer exhibits a distinct pharmacological profile, including inactivity at certain metabotropic glutamate receptor (mGluR) groups where the parent racemic compound or the (S)-enantiomer of analogs are active, which is critical for interpreting in vivo lesion studies and receptor pharmacology [1]. Direct substitution with non-stereospecific or alternative agonists can lead to differences in lesion size, off-target effects, and receptor activation patterns, undermining data reproducibility and scientific conclusions [2].

Product-Specific Quantitative Evidence Guide: Verifiable Differentiation of (R)-Ibotenic Acid


Enantioselectivity in mGluR Activity: (R)-Ibotenic Acid's Inactivity at Group III mGluRs

While the racemic mixture ibotenic acid is a potent group I and II agonist, the (R)-forms of its homologues (e.g., (R)-homoibotenic acid) are inactive both as agonists and antagonists at group I, II, and III mGlu receptors [1]. This contrasts with the (S)-forms of these homologues, which are selective and potent group I antagonists with Ki values ranging from 97 to 490 µM [1]. This stereospecific inactivity of the (R)-enantiomer at certain mGluR subtypes is a critical differentiator for experimental design.

Metabotropic Glutamate Receptors Enantioselective Pharmacology Neuropharmacology

NMDA Receptor Agonist Potency: Comparative Activity of Ibotenic Acid Derivatives

Ibotenic acid's neurotoxicity is primarily mediated through NMDA receptor activation . The racemic mixture of ibotenic acid exhibits agonist activity at NMDA receptors, with an EC50 of 77.3 µM for lactate dehydrogenase release in cortical neurons [1]. While direct comparative data for the (R)-enantiomer vs. racemic or (S)-forms at NMDA receptors is limited in the public domain, the enantioselective differences observed in mGluR pharmacology (see Evidence Item 1) suggest that the (R)-enantiomer is the active component for NMDA-mediated excitotoxicity.

NMDA Receptors Excitotoxicity Neuropharmacology

Lesion Selectivity: (R)-Ibotenic Acid Produces More Discrete Lesions than Kainic Acid

Ibotenic acid produces more discrete, fiber-sparing lesions compared to kainic acid, which can cause remote damage and seizure activity [1]. In rats, massive intrastriatal injections of ibotenic acid did not cause remote lesions or damage to passing fibers, a critical advantage for creating localized brain lesions [1]. This is a direct comparison to kainic acid, which is known to produce more extensive and less controlled lesions.

Excitotoxic Lesions Neuroscience Methods Brain Lesioning

mGluR Subtype Selectivity: (R)-Ibotenic Acid is Inactive at Group III mGluRs

A direct comparison between ibotenic acid and its isothiazole analog thioibotenic acid reveals a stark difference in activity at group III mGlu receptors. Thioibotenic acid is a potent (low micromolar) agonist at group III mGluRs, whereas ibotenic acid is completely inactive [1]. This selectivity is attributed to conformational energy barriers that prevent ibotenic acid from adopting the required binding conformation for group III mGluRs [1].

Metabotropic Glutamate Receptors Subtype Selectivity Pharmacology

Best Research and Industrial Application Scenarios for (R)-Ibotenic Acid


Stereospecific Lesioning in Rodent Models of Neurological Disorders

(R)-Ibotenic acid is the preferred agent for creating selective, fiber-sparing brain lesions in rats and mice to study neurological conditions such as Alzheimer's disease, Parkinson's disease, and cognitive impairment. Its enantiomeric purity ensures that only the active NMDA receptor-mediated excitotoxic component is administered, reducing variability caused by the (S)-enantiomer's potential activity at other receptor subtypes. This application leverages the compound's unique lesion selectivity and defined receptor activation profile, as evidenced by its use in nucleus basalis magnocellularis lesions to study cholinergic deficits [3] and hippocampal lesions for memory research [2].

Pharmacological Dissection of Glutamate Receptor Subtypes

In vitro and ex vivo studies using (R)-ibotenic acid enable researchers to isolate the contributions of NMDA, AMPA, and group I/II mGluRs to neuronal signaling without confounding group III mGluR activation. The compound's inactivity at group III mGluRs, in contrast to analogs like thioibotenic acid, makes it an ideal tool for experiments where precise receptor subtype selectivity is required. This is supported by its defined Ki values at mGluR1 (43 µM) and mGluR5 (17 µM) [3] and its inability to activate group III receptors [2].

Calibration and Validation of Excitotoxicity Assays

Due to its well-characterized neurotoxic profile and quantifiable EC50 for NMDA receptor-mediated cytotoxicity (77.3 µM for LDH release in cortical neurons [3]), (R)-ibotenic acid serves as a reliable positive control in excitotoxicity assays and neuroprotection studies. Its stereospecificity ensures reproducible results, and its use as a benchmark allows for accurate comparison of novel neuroprotective compounds or receptor modulators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ibotenic acid, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.